molecular formula C23H15ClO5 B3470743 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate CAS No. 6150-15-8

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate

Cat. No.: B3470743
CAS No.: 6150-15-8
M. Wt: 406.8 g/mol
InChI Key: HLRCILUVEUPHJA-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate is an organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that combines a chromone core with a methoxyphenyl group and a chlorobenzoate ester, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate typically involves the following steps:

    Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of 2’-hydroxyacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-methoxybenzoyl chloride and aluminum chloride as a catalyst.

    Esterification with 3-Chlorobenzoic Acid: The final step involves the esterification of the chromone derivative with 3-chlorobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the chromone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The chlorine atom in the chlorobenzoate ester can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: 3-(2-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate.

    Reduction: 3-(2-methoxyphenyl)-4-hydroxy-4H-chromen-7-yl 3-chlorobenzoate.

    Substitution: 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-aminobenzoate or 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-thiolbenzoate.

Scientific Research Applications

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and neurodegenerative disorders.

    Industry: Used in the development of new materials with specific properties, such as UV-absorbing agents in sunscreens.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.

    Pathways Involved: It can modulate the activity of signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate: Lacks the chlorine atom in the benzoate ester.

    3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate: Has the chlorine atom at a different position on the benzoate ester.

    3-(2-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate: Has a hydroxyl group instead of a methoxy group on the phenyl ring.

Uniqueness

The presence of both the methoxyphenyl group and the chlorobenzoate ester in 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate makes it unique compared to other similar compounds

Properties

IUPAC Name

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClO5/c1-27-20-8-3-2-7-17(20)19-13-28-21-12-16(9-10-18(21)22(19)25)29-23(26)14-5-4-6-15(24)11-14/h2-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRCILUVEUPHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360801
Record name 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6150-15-8
Record name 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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